molecular formula C7H17O3PS B1209986 Diethyl S-n-propyl phosphorothiolate CAS No. 20195-06-6

Diethyl S-n-propyl phosphorothiolate

Cat. No. B1209986
CAS RN: 20195-06-6
M. Wt: 212.25 g/mol
InChI Key: WPRUJVAQCWMXQM-UHFFFAOYSA-N
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Description

Diethyl S-n-propyl phosphorothiolate is a chemical compound with the molecular formula C7H17O3PS . It is also known by other names such as PHORATE-OXON, 1-diethoxyphosphorylsulfanylpropane, and Ethyl propyl phosphorothioate .


Synthesis Analysis

The synthesis of phosphorothiolates like Diethyl S-n-propyl phosphorothiolate can be achieved through the direct and rapid conversion of primary and secondary alcohols . This process uses a coupling agent, the iminium salt prepared from N,N-dimethylthioformamide and Meerwein’s salt .


Molecular Structure Analysis

The molecular structure of Diethyl S-n-propyl phosphorothiolate is represented by the InChI string: InChI=1S/C7H17O3PS/c1-4-7-12-11(8,9-5-2)10-6-3/h4-7H2,1-3H3 . The Canonical SMILES representation is: CCCSP(=O)(OCC)OCC .


Chemical Reactions Analysis

Phosphorothiolates like Diethyl S-n-propyl phosphorothiolate react with pyridine nucleophiles via a concerted S(N)2(P) mechanism .


Physical And Chemical Properties Analysis

Diethyl S-n-propyl phosphorothiolate has a molecular weight of 212.25 g/mol . It has a computed XLogP3 value of 1.9, indicating its lipophilicity . It has no hydrogen bond donors, four hydrogen bond acceptors, and seven rotatable bonds .

Scientific Research Applications

Bioactivation and Toxicological Properties

Diethyl S-n-propyl phosphorothiolate, similar to other phosphorothiolates, undergoes oxidative bioactivation, which enhances its potency as an acetylcholinesterase (AChE) inhibitor. This process is critical in determining the toxicological properties of certain phosphorothiolates, including those with S-propyl substituents. Studies have shown that this bioactivation leads to more potent inhibition of AChE, a key enzyme in the nervous system, and contributes to the overall toxicological effects of these compounds (Wing, Glickman, & Casida, 1984).

Insecticidal Activation in Insects

Specific studies on insecticidal activity have demonstrated that certain O-ethyl S-n-propyl phosphorothiolates are oxidatively activated in insects, leading to effective control. This activation involves the inhibition of AChE in the insect's central nervous system, which is crucial for the insecticidal properties of these compounds. Such findings are pivotal in understanding the mode of action and potential applications of these phosphorothiolates in pest control (Kono, Sato, & Okada, 1983).

Metabolism and Degradation in Plants

Research has also explored the behavior of similar phosphorothiolates in plants. For instance, diethyl-5-(a-ethylthioethyl) phosphorothiolate (demeton-S) shows a complex pattern of absorption, breakdown, and systemic behavior in plants. Such studies provide insight into how these compounds interact with plant physiology and their potential applications in agriculture, particularly in pest management (Thomas, Bennett, & Lloyd‐Jones, 1955).

Role in Insecticidal Action

The role of cholinesterase inhibition, a common feature of organophosphorus insecticides, is a critical aspect of the insecticidal action of diethyl S-n-propyl phosphorothiolate and its analogs. Studies focusing on the interaction of these compounds with enzymes like cholinesterase provide foundational knowledge for developing effective insecticides and understanding their mechanisms (Hopf & Taylor, 1958).

properties

IUPAC Name

1-diethoxyphosphorylsulfanylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17O3PS/c1-4-7-12-11(8,9-5-2)10-6-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRUJVAQCWMXQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174028
Record name Diethyl S-n-propyl phosphorothiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl S-n-propyl phosphorothiolate

CAS RN

20195-06-6
Record name Phosphorothioic acid, O,O-diethyl S-propyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20195-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl S-n-propyl phosphorothiolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020195066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl S-n-propyl phosphorothiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MF Gazzard, GL Sainsbury, DW Swanston… - Biochemical …, 1974 - europepmc.org
The anticholinesterase ability of diethyl Sn-propyl phosphorothiolate: errors caused by the presence of an active impurity. - Abstract - Europe PMC … The anticholinesterase ability of …
Number of citations: 14 europepmc.org
AJ Burn, JIG Cadogan - Journal of the Chemical Society (Resumed), 1961 - pubs.rsc.org
… Analyses at 170" indicated the presence of benzyl iodide (3% of propyl iodide present) and diethyl Sn-propyl phosphorothiolate. Hence the ratio of debenzylation to de-ethylation is 5 : 2…
Number of citations: 26 pubs.rsc.org
B Mlotkowska… - Journal für Praktische …, 1987 - Wiley Online Library
Following our interest in the synthesis of PS analogues of naturally occuring phosphoric esters [8] we have focused our attention on potential application of the MITSUNOBU …
Number of citations: 5 onlinelibrary.wiley.com
HJ Schnitzerling, J Nolan, PA Davey - Pesticide Biochemistry and …, 1982 - Elsevier
… Watts, The anticholinesterase ability of diethyl Sn-propyl phosphorothiolate: Errors caused by the presence of an active impurity, Biochem. Pharmacol. 23, 751 (1974). …
Number of citations: 11 www.sciencedirect.com

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